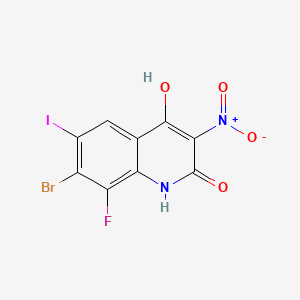
7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique combination of halogens and functional groups, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. A possible synthetic route could include:
Halogenation: Introduction of bromine, fluorine, and iodine atoms into the quinoline ring.
Nitration: Addition of a nitro group (-NO2) to the quinoline ring.
Hydroxylation: Introduction of a hydroxyl group (-OH) at the desired position.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce new functional groups into the quinoline ring.
科学的研究の応用
7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Biological Studies: Investigation of its biological activity and mechanism of action.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Material Science:
作用機序
The mechanism of action of 7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one would depend on its specific interactions with biological targets. Possible mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core structure.
Quinoline: The parent compound of many biologically active derivatives.
Nitroquinolines: Compounds with nitro groups on the quinoline ring, known for their antimicrobial properties.
Uniqueness
7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one is unique due to its combination of multiple halogens and functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
特性
分子式 |
C9H3BrFIN2O4 |
|---|---|
分子量 |
428.94 g/mol |
IUPAC名 |
7-bromo-8-fluoro-4-hydroxy-6-iodo-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H3BrFIN2O4/c10-4-3(12)1-2-6(5(4)11)13-9(16)7(8(2)15)14(17)18/h1H,(H2,13,15,16) |
InChIキー |
ODIAWFLPNHVGJZ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1I)Br)F)NC(=O)C(=C2O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


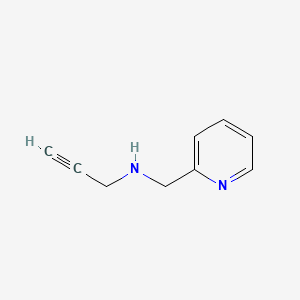
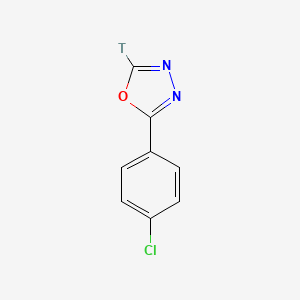
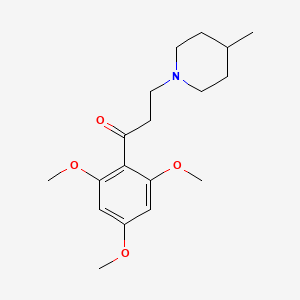
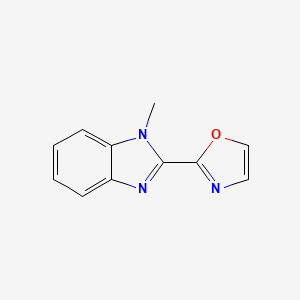
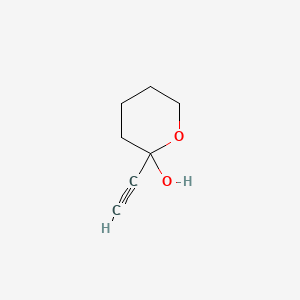

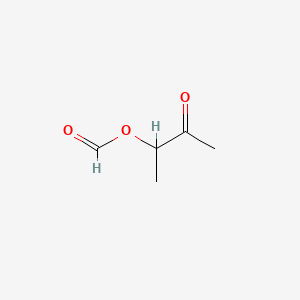
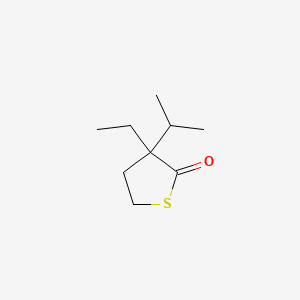
![4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-one](/img/structure/B13836963.png)
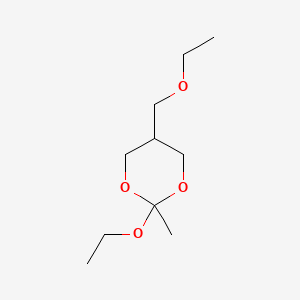
![7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)
![5-(Acetylamino)-2-[2-[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13836988.png)
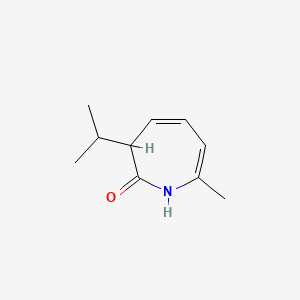
![2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10](/img/structure/B13837008.png)
